4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-{[(Z)-(5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDENE)METHYL]AMINO}BUTANOIC ACID involves several steps. One common synthetic route includes the reaction of 5-oxo-2-phenyl-1,3-oxazole-4-carbaldehyde with 4-aminobutanoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-{[(Z)-(5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDENE)METHYL]AMINO}BUTANOIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[(Z)-(5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDENE)METHYL]AMINO}BUTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(Z)-(5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDENE)METHYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets . The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
4-{[(Z)-(5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDENE)METHYL]AMINO}BUTANOIC ACID can be compared with other similar compounds, such as:
4-Aminobutanoic acid: A simpler compound with similar structural features.
5-Oxo-2-phenyl-1,3-oxazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Other oxazole derivatives: Compounds with similar oxazole rings that exhibit different biological and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)7-4-8-15-9-11-14(19)20-13(16-11)10-5-2-1-3-6-10/h1-3,5-6,9,19H,4,7-8H2,(H,17,18) |
InChI Key |
RXQQQCJIZJZOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NCCCC(=O)O |
Origin of Product |
United States |
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